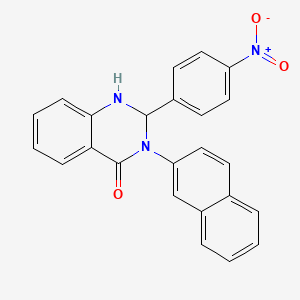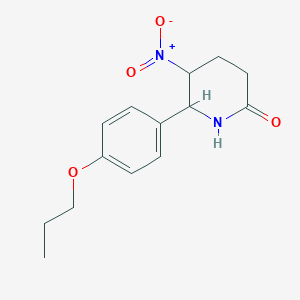
3-cyclohexyl-2-(2,4-dichlorophenyl)-2,3-dihydro-4(1H)-quinazolinone
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, including compounds similar to 3-cyclohexyl-2-(2,4-dichlorophenyl)-2,3-dihydro-4(1H)-quinazolinone, often involves multi-step reaction procedures. A notable method includes the reaction of 3-amino-4(3H) quinazolinone derivatives with chloroacetyl chloride, followed by treatment with various electrophiles to yield 2-substituted derivatives in very good yields. The synthesis pathways are tailored to introduce specific substituents on the quinazolinone ring, enhancing the compound's cytotoxic activities against certain cell lines (Hassanzadeh et al., 2019).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be modified through various synthetic methods to introduce different substituents. These structural modifications significantly influence the compound's biological activities. The cyclohexyl and dichlorophenyl groups in 3-cyclohexyl-2-(2,4-dichlorophenyl)-2,3-dihydro-4(1H)-quinazolinone contribute to its unique properties and potential for various applications (Wang et al., 2004).
Chemical Reactions and Properties
Quinazolinone compounds undergo a range of chemical reactions, including lithiation, which allows for further functionalization. The lithiation of quinazolinones, followed by reactions with electrophiles, provides a pathway to synthesize 2-substituted derivatives. This process is crucial for generating structural diversity and exploring the chemical properties of the quinazolinone scaffold (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting points, and crystalline structure, are influenced by the nature of the substituents on the quinazolinone ring. The introduction of cyclohexyl and dichlorophenyl groups affects these properties, impacting the compound's utility in various applications.
Chemical Properties Analysis
Quinazolinones exhibit a wide range of chemical properties, including cytotoxic activities, which can be attributed to the core structure and the specific substituents attached to it. The synthesis and functionalization strategies aim to enhance these properties for potential applications in fields like medicinal chemistry (Hassanzadeh et al., 2019).
properties
IUPAC Name |
3-cyclohexyl-2-(2,4-dichlorophenyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O/c21-13-10-11-15(17(22)12-13)19-23-18-9-5-4-8-16(18)20(25)24(19)14-6-2-1-3-7-14/h4-5,8-12,14,19,23H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHUNCKPPUDQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-2-(2,4-dichlorophenyl)-1,2-dihydroquinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{3-[4-(2-fluorophenyl)-1-piperazinyl]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4015456.png)
![5-(1,3-benzodioxol-5-yl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4015467.png)
![3-hydroxy-6-methyl-3-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B4015482.png)
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-nitrophenol](/img/structure/B4015488.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4015492.png)

![(4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}phenyl)acetic acid](/img/structure/B4015500.png)
![10-acetyl-3-(2-furyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015510.png)


![N-(4-methoxyphenyl)-6-methyl-2-[(3-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4015549.png)
![2-{[2-(4-benzoyl-1-piperazinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4015554.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine oxalate](/img/structure/B4015561.png)
